molecular formula C11H12 B12723187 1,2-Dihydro-6-methylnaphthalene CAS No. 2717-47-7

1,2-Dihydro-6-methylnaphthalene

Cat. No.: B12723187
CAS No.: 2717-47-7
M. Wt: 144.21 g/mol
InChI Key: VPCLWVMJFFVBKF-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-methylnaphthalene is an organic compound with the molecular formula C₁₁H₁₂ It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and a hydrogenated 1,2-bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-6-methylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 6-methylnaphthalene using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is carried out at elevated temperatures and pressures to achieve the desired hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product. The industrial production methods are optimized for cost-effectiveness and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-methylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at elevated temperatures and pressures.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 6-methyl-1,2-naphthoquinone and other oxygenated derivatives.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

1,2-Dihydro-6-methylnaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dihydro-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects through the modulation of enzyme activities or by interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,2-Dihydro-6-methylnaphthalene can be compared with other similar compounds, such as:

    6-Methylnaphthalene: Differing by the presence of a hydrogenated 1,2-bond in this compound.

    1,2-Dihydronaphthalene: Differing by the absence of a methyl group at the 6th position.

    Naphthalene: The parent compound without any hydrogenation or methyl substitution.

Properties

IUPAC Name

6-methyl-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h3,5-8H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCLWVMJFFVBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC=C2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342483
Record name 1,2-Dihydro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2717-47-7
Record name 1,2-Dihydro-6-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-6-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HB69B0S1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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